molecular formula C25H28N4O2 B2798282 2-(6-ethyl-4-oxo-2-phenyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)-N-(3-ethylphenyl)acetamide CAS No. 1286721-52-5

2-(6-ethyl-4-oxo-2-phenyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)-N-(3-ethylphenyl)acetamide

Cat. No.: B2798282
CAS No.: 1286721-52-5
M. Wt: 416.525
InChI Key: MISMGEUZMJYXNE-UHFFFAOYSA-N
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Description

2-(6-ethyl-4-oxo-2-phenyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)-N-(3-ethylphenyl)acetamide is a complex organic compound with potential applications in various fields including chemistry, biology, and medicine. This compound features a unique structure comprising pyrimidine and pyrido rings, making it a subject of interest for researchers aiming to explore its diverse chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(6-ethyl-4-oxo-2-phenyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)-N-(3-ethylphenyl)acetamide typically involves multiple steps, starting from simple organic molecules. The initial steps often involve the formation of the pyrimidine ring, followed by the construction of the pyrido ring and the acetamide functional group.

  • Step 1: Formation of the pyrimidine ring through cyclization of appropriate precursors under acidic or basic conditions.

  • Step 2: Introduction of the phenyl and ethyl groups via alkylation or acylation reactions.

  • Step 3: Construction of the tetrahydropyrido ring through nucleophilic substitution or addition reactions.

  • Step 4: Final acetamide formation through the reaction with 3-ethylphenylamine under mild conditions.

Industrial Production Methods: Industrially, this compound can be synthesized using automated multi-step organic synthesis processes. The key to successful industrial production lies in optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and ethyl groups, leading to the formation of corresponding oxides and hydroxides.

  • Reduction: Reduction can target the oxo group within the pyrimidine ring, potentially yielding hydroxyl derivatives.

  • Substitution: Electrophilic and nucleophilic substitution reactions can modify the phenyl and ethyl groups, introducing various functional groups.

Common Reagents and Conditions

  • Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic or basic conditions.

  • Reduction: Sodium borohydride or lithium aluminum hydride in aprotic solvents.

  • Substitution: Halogens (e.g., chlorine or bromine) or organometallic reagents under controlled temperatures.

Major Products

  • Oxidation Products: Phenolic derivatives, carboxylic acids.

  • Reduction Products: Alcohols, amines.

  • Substitution Products: Halogenated compounds, organometallic complexes.

Scientific Research Applications

Chemistry

  • Study of reaction mechanisms and pathways involving complex organic structures.

  • Synthesis of novel compounds by modifying the parent structure.

Biology

  • Investigation of its potential as a biochemical probe for studying enzyme-substrate interactions.

Medicine

  • Exploration of its pharmacological properties as a potential therapeutic agent for various diseases.

  • Assessment of its toxicity and metabolic pathways.

Industry

  • Development of advanced materials or chemicals based on its unique structural properties.

Mechanism of Action

The compound exerts its effects by interacting with specific molecular targets, often proteins or enzymes. It can bind to active sites or allosteric sites, modifying the function of the target molecules. Key pathways involved include inhibition or activation of enzyme activity, disruption of protein-protein interactions, and modulation of cellular signaling cascades.

Comparison with Similar Compounds

Compared to other compounds with similar core structures (e.g., pyrimidine or pyrido derivatives), 2-(6-ethyl-4-oxo-2-phenyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)-N-(3-ethylphenyl)acetamide stands out due to its specific substitution pattern, which imparts unique chemical and biological properties.

Similar Compounds

  • Pyrido[4,3-d]pyrimidine Derivatives: Compounds with modifications in the phenyl or ethyl groups.

  • Acetamide Derivatives: Compounds with variations in the acetamide side chain.

  • Pyrimidine Analogs: Compounds with different ring substituents or functional groups.

Properties

IUPAC Name

2-(6-ethyl-4-oxo-2-phenyl-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-3-yl)-N-(3-ethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N4O2/c1-3-18-9-8-12-20(15-18)26-23(30)17-29-24(19-10-6-5-7-11-19)27-22-13-14-28(4-2)16-21(22)25(29)31/h5-12,15H,3-4,13-14,16-17H2,1-2H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MISMGEUZMJYXNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC=C1)NC(=O)CN2C(=NC3=C(C2=O)CN(CC3)CC)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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